![molecular formula C16H19BrFNO2 B3122122 (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide CAS No. 300347-28-8](/img/structure/B3122122.png)
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide
Overview
Description
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is a chemical compound with the CAS Number: 300347-28-8 . It has a molecular weight of 356.23 . The IUPAC name for this compound is (3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18FNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The country of origin is KZ . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Oligoribonucleotide Synthesis : The 3,4-dimethoxybenzyl group has been utilized as a protecting group for the 2′-hydroxyl group in the synthesis of oligoribonucleotides, a process crucial in the field of genetic research and molecular biology (Takaku, Ito, & Imai, 1986).
Isoindoline Synthesis : A study has demonstrated the synthesis of N-(3',5'-dimethyl-4'-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine, which is a key intermediate in the synthesis of isoindolines, important compounds in medicinal chemistry (Raju, Neelakantan, & Bhalerao, 2007).
Dopamine Blockade : 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride has been synthesized and found to be an effective antagonist to the low-dose hypotensive effect of dopamine, indicating its potential use in cardiovascular research (Jarboe, Lipson, Bannon, & Dunnigan, 1978).
Quantitative Bioanalysis : In the field of analytical chemistry, 4-fluorobenzyl chloride has been trapped in human plasma using chemical derivatization, followed by high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS), a technique important for drug monitoring and pharmacokinetic studies (Yang, Wang, Bowen, Kratz, Cyronak, & Dunbar, 2005).
PET Imaging : 4-[18F]fluorotropapride, a compound involving a 4-fluorobenzyl group, has been used as a specific D2 receptor ligand for positron emission tomography (PET), aiding in the study of the dopaminergic system (Damhaut, Cantineau, Lemaire, Plenevaux, Christiaens, & Guillaume, 1992).
Safety and Hazards
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPDXJPBBIVLLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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